Product packaging for 3-Benzhydryl-1-benzylpiperidin-4-one(Cat. No.:CAS No. 562838-53-3)

3-Benzhydryl-1-benzylpiperidin-4-one

Cat. No.: B3272157
CAS No.: 562838-53-3
M. Wt: 355.5 g/mol
InChI Key: JOSUEJRRQNCMDZ-UHFFFAOYSA-N
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Description

Contextualizing Piperidin-4-ones in Organic and Medicinal Chemistry Research

The piperidin-4-one nucleus is a foundational heterocyclic scaffold that holds a significant position in both organic synthesis and medicinal chemistry. nih.govsemanticscholar.org These compounds are recognized as versatile intermediates, synthesized through various methods, including the Mannich reaction. nih.govresearchgate.net The structural and chemical properties of the piperidin-4-one ring allow for extensive modifications, making it a valuable pharmacophore for developing new therapeutic agents. nih.gov

The significance of piperidin-4-one derivatives is underscored by their wide array of documented biological activities. researchgate.netchemrevlett.com Research has demonstrated their potential in various therapeutic areas, establishing the piperidin-4-one core as a "privileged structure" in drug discovery. nih.govresearchgate.net

Table 1: Reported Pharmacological Activities of Piperidin-4-one Derivatives

Pharmacological ActivityDescriptionReferences
AnticancerExhibits cytotoxic effects against various cancer cell lines. nih.govresearchgate.net
Anti-HIVShows potential in inhibiting HIV replication. nih.govresearchgate.net
AntimicrobialActive against various bacteria and fungi. chemrevlett.comresearchgate.net
AnticonvulsantDemonstrates potential in the management of seizures. nih.gov
AntitubercularShows activity against Mycobacterium tuberculosis. nih.gov
AnalgesicServes as a core structure for pain-relieving agents. researchgate.netguidechem.com
CNS Depressant/StimulantCan be modified to act on the central nervous system. researchgate.net
AntihistaminicForms the basis for drugs that block histamine (B1213489) receptors. researchgate.netguidechem.com

Significance of the Benzhydryl and Benzyl (B1604629) Moieties in Chemical Structure and Drug Design

The incorporation of benzhydryl and benzyl groups into a molecular structure is a common strategy in drug design to modulate a compound's pharmacological profile. These moieties contribute to the molecule's size, lipophilicity, and ability to engage in specific interactions with biological targets.

The benzhydryl group , consisting of two phenyl rings attached to a single carbon, is a bulky, lipophilic substituent. Its presence can enhance binding to hydrophobic pockets in enzymes and receptors. This moiety is a key structural feature in a variety of bioactive compounds, contributing to a range of therapeutic effects. acs.org

The benzyl group , a phenyl ring attached to a methylene (B1212753) bridge, is another crucial substituent in medicinal chemistry. wikipedia.org It can serve as a pharmacophore, directly contributing to the biological activity, or as a protecting group for alcohols, amines, and carboxylic acids during multi-step organic synthesis. wikipedia.orgnih.gov The benzyl group's aromatic ring can participate in pi-stacking interactions, while its relative stability and established deprotection methods make it a versatile tool for synthetic chemists. wikipedia.org

Table 2: Roles of Benzhydryl and Benzyl Moieties in Drug Design

MoietyKey CharacteristicsSignificance in Drug Design & Medicinal ChemistryExample Therapeutic AreasReferences
Benzhydryl Bulky, lipophilic, two phenyl ringsEnhances binding to hydrophobic targets; core of many bioactive molecules.Antihistamine, Anticancer, Antiviral, Antimalarial acs.orgnih.gov
Benzyl Aromatic, moderately lipophilicActs as a pharmacophore; can engage in pi-stacking; used as a robust protecting group for various functional groups.Anticancer, Anti-infective, Anesthetic wikipedia.orgnih.govnih.gov

Historical Perspective of N-Benzylpiperidin-4-one Derivatives in Chemical Research

The study of N-benzylpiperidin-4-one derivatives is deeply rooted in the history of heterocyclic and medicinal chemistry. The parent compound, N-benzyl-4-piperidone, has long been recognized as a critical building block in the synthesis of pharmaceuticals. guidechem.com Its molecular structure offers two primary sites for chemical modification: the nitrogen atom (after potential de-benzylation) and the ketone group at the 4-position. guidechem.com

Early research focused on leveraging N-benzyl-4-piperidone as a scaffold to create a variety of piperidine-based drugs, including analgesics, anti-inflammatory agents, and antipsychotics. guidechem.com Synthetic chemists developed numerous methods to functionalize the piperidone ring, leading to the creation of large libraries of compounds for biological screening. researchgate.net

More recently, N-benzyl-4-piperidone has served as a key intermediate in the development of highly targeted therapeutics. For instance, it is instrumental in synthesizing menin inhibitors, which are being investigated for the treatment of acute leukemias characterized by mixed lineage leukemia (MLL) fusions. chemicalbook.com This evolution from a general scaffold to a component of precision medicines highlights the enduring importance of N-benzylpiperidin-4-one derivatives in chemical research. chemicalbook.com

Table 3: Research Applications of N-Benzylpiperidin-4-one Derivatives

Derivative/Application AreaHistorical/Research SignificanceReferences
Synthesis of AnalgesicsUsed as a precursor for various pain-relieving medications. guidechem.com
Antipsychotic Drug DevelopmentServes as a core structure for molecules targeting CNS disorders. guidechem.com
Antiviral AgentsEmployed as an intermediate in the synthesis of antiviral compounds. guidechem.com
Menin InhibitorsA key intermediate for novel therapeutics targeting protein-protein interactions in specific leukemias. chemicalbook.com
Sigma Receptor LigandsThe N-benzyl-4-piperidone scaffold is used to create ligands for sigma receptors, which are involved in various neurological processes.
Multi-target Hybrids for Alzheimer'sUsed in the synthesis of hybrid molecules designed to target multiple factors in Alzheimer's disease.

Current Research Landscape and Emerging Academic Directions for 3-Benzhydryl-1-benzylpiperidin-4-one

The current research landscape for this compound positions it primarily as a synthetic intermediate and a subject for foundational pharmacological investigation. evitachem.comontosight.ai While extensive research on this specific molecule is not widely published, its constituent parts suggest clear directions for future academic inquiry. The compound's structure, featuring the biologically active piperidin-4-one core and the modulating benzhydryl and benzyl groups, makes it a prime candidate for further exploration in drug discovery programs. nih.govacs.orgnih.gov

Emerging academic directions are likely to focus on several key areas:

Synthetic Elaboration: Utilizing this compound as a starting material to synthesize novel, more complex derivatives. The reactivity of the ketone at the 4-position allows for the introduction of diverse functional groups, enabling the creation of libraries of related compounds for high-throughput screening.

Pharmacological Profiling: Comprehensive screening of the compound to validate and characterize its suggested anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai This would involve a battery of in vitro assays to determine its potency and mechanism of action against various cell lines and pathogens.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to understand how modifications to the benzhydryl or benzyl moieties affect its biological activity. For example, adding substituents to the phenyl rings could significantly alter the compound's efficacy and selectivity.

Further research is necessary to fully elucidate the properties and potential applications of this compound, moving it from a chemical intermediate to a well-characterized pharmacological agent. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25NO B3272157 3-Benzhydryl-1-benzylpiperidin-4-one CAS No. 562838-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzhydryl-1-benzylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO/c27-24-16-17-26(18-20-10-4-1-5-11-20)19-23(24)25(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23,25H,16-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSUEJRRQNCMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Benzhydryl 1 Benzylpiperidin 4 One and Analogues

Strategies for Piperidin-4-one Ring Construction and Functionalization

The piperidin-4-one ring is a prevalent structural motif in a vast number of natural products and pharmacologically active molecules. researchgate.net Consequently, numerous synthetic approaches have been developed for the stereoselective construction of these ring systems. researchgate.netnih.gov These methods range from classical cyclization reactions to modern catalytic processes, often focusing on creating functionalized piperidine (B6355638) rings that can be further elaborated. nih.govresearchgate.net

Application of 1,4-Addition and Dieckmann Condensation Reactions

A well-established and efficient method for constructing the 1-benzyl-4-piperidone ring system involves a sequence of 1,4-addition (or Michael addition) reactions followed by an intramolecular Dieckmann condensation. researchgate.netgoogle.com This "one-pot" approach simplifies the production process and can lead to high yields. google.com

The synthesis typically begins with benzylamine (B48309) and an acrylic ester, such as methyl acrylate (B77674). researchgate.netgoogle.com In the first step, benzylamine undergoes a double Michael addition with two equivalents of methyl acrylate to form a diester intermediate, N,N-bis(β-propionate methyl ester) benzylamine. researchgate.net This reaction is often carried out at room temperature in an alcohol solvent.

Following the formation of the diester, the Dieckmann condensation is initiated by adding a strong base, such as sodium metal in toluene (B28343). researchgate.net This base promotes an intramolecular cyclization of the diester to form a β-keto ester intermediate. The final step involves hydrolysis and decarboxylation, typically under acidic conditions, to yield the desired 1-benzyl-4-piperidone. researchgate.net This entire sequence effectively builds the functionalized piperidine ring from acyclic precursors.

Utilization of 1-Benzyl-4-piperidone as a Key Synthetic Intermediate

1-Benzyl-4-piperidone is a highly versatile and crucial intermediate in medicinal chemistry and organic synthesis. nih.gov Its structure serves as a foundational scaffold for the creation of a wide array of more complex, biologically active molecules. nih.govacs.org The benzyl (B1604629) group provides a convenient and stable protecting group for the piperidine nitrogen, which is important as the unprotected 4-piperidone (B1582916) can be unstable. acs.org

This intermediate is a common starting material for the synthesis of various pharmaceutical agents, including potent analgesics and acetylcholinesterase (AChE) inhibitors. nih.govacs.org For instance, it is a precursor in the synthesis of fentanyl-related compounds and other 4-anilidopiperidine analgesics. acs.org An efficient synthesis of a key intermediate for remifentanil, a potent narcotic analgesic, begins with 1-benzylpiperidin-4-one. Furthermore, it serves as a building block for novel menin inhibitors used in cancer therapy and for dopamine (B1211576) D2 receptor ligands.

The reactivity of the ketone at the C4 position allows for a multitude of chemical transformations, enabling the introduction of various functional groups and the construction of diverse molecular architectures.

Stereoselective Synthesis Approaches for Chiral 3-Benzhydryl-1-benzylpiperidin-4-one Derivatives

Achieving stereocontrol in the synthesis of 3-substituted piperidones is critical for developing enantiomerically pure pharmaceutical agents, as different enantiomers can exhibit vastly different biological activities. While a general and broadly applicable asymmetric route to 3-substituted piperidines has been challenging, several strategies have been developed to control the stereochemistry at the C3 position. nih.govsnnu.edu.cn

One common approach involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For piperidone synthesis, a chiral auxiliary, such as (S)-(-)-α-methylbenzylamine, can be incorporated to influence the stereochemistry of reactions like the aza-Michael addition, leading to the formation of chirally resolved 2-substituted 4-piperidones. acs.org Phenylglycinol-derived oxazolopiperidone lactams are also versatile chiral intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net

Another strategy is the use of catalysis. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been employed to couple arylboronic acids with dihydropyridine (B1217469) derivatives, yielding 3-substituted tetrahydropyridines with high enantioselectivity. acs.orgsnnu.edu.cn These intermediates can then be converted to the corresponding chiral 3-substituted piperidines. snnu.edu.cn Although not specifically detailed for this compound, these stereoselective methods highlight viable pathways for controlling the chirality of the 3-substituent on the piperidin-4-one core. nih.govrsc.org

Introduction of Benzhydryl and Benzyl Substituents on the Piperidin-4-one Scaffold

The final stages in the synthesis of the target compound involve the strategic installation of the benzhydryl group at the C3 position and the benzyl group at the N1 position of the piperidin-4-one core.

Coupling Reactions with Benzhydryl Reagents

The introduction of the benzhydryl (diphenylmethyl) group at the 3-position of the piperidin-4-one ring is a key step. An efficient synthesis for a series of 3-benzhydryl-4-piperidone derivatives has been achieved through a coupling reaction of 1-benzylpiperidones with benzhydryl bromides or benzhydrols. nih.gov This reaction is facilitated by the presence of trifluoromethanesulfonate. nih.gov This approach directly forms the crucial carbon-carbon bond at the desired position.

Condensation Reactions with Benzyl Alcohols

The N-benzyl group is a common feature in piperidone-based compounds, serving as a protecting group and influencing the molecule's pharmacological properties. acs.org The most prevalent method for its introduction is not through condensation with benzyl alcohols but via a nucleophilic substitution reaction. This typically involves reacting a piperidone precursor, such as 4-piperidone hydrochloride, with a benzyl halide like benzyl bromide in the presence of a base such as potassium carbonate. researchgate.net

Alternatively, a condensation reaction of piperidones with benzyl alcohols has been reported, utilizing ethyl o-phenylenephosphate as a promoter, to afford the N-benzyl piperidone scaffold. nih.gov Another approach involves a one-pot method where benzylamine is reacted with an acrylic ester in the initial stage of ring formation, thereby incorporating the N-benzyl group from the start of the synthetic sequence. researchgate.netgoogle.com

Interactive Data Table: Synthesis of 1-Benzyl-4-piperidone

The following table summarizes a typical synthetic route for the key intermediate, 1-benzyl-4-piperidone, via the Michael addition and Dieckmann condensation pathway. researchgate.net

StepReaction TypeReactantsReagents/SolventsKey Intermediate/Product
1Double Michael AdditionBenzylamine, Methyl acrylateAnhydrous Methanol (B129727)N,N-bis(β-propionate methyl ester) benzylamine
2Dieckmann CondensationN,N-bis(β-propionate methyl ester) benzylamineMetallic Sodium, Anhydrous Tolueneβ-keto ester intermediate
3Hydrolysis & Decarboxylationβ-keto ester intermediateHydrochloric acid, followed by NaOH neutralization1-Benzyl-4-piperidone

Multi-step Synthetic Protocols for Complex Derivativesresearchgate.net

The synthesis of complex derivatives of this compound often necessitates multi-step protocols, allowing for the introduction of diverse functional groups and stereochemical control. A versatile and efficient synthesis has been achieved through a coupling reaction of 1-benzylpiperidones with benzhydryl bromides or benzhydrols in the presence of trifluoromethanesulfonate. nih.gov An alternative condensation reaction involves piperidones and benzyl alcohols using ethyl o-phenylenephosphate. nih.gov

One notable multi-step synthesis involves the preparation of C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones, which are analogues of the core structure. nih.gov This method utilizes the addition of benzhydryllithium and/or benzhydrylmagnesiate reagents to 2-pyridones, demonstrating high regioselectivity. nih.gov The resulting δ-enelactams can undergo further partially stereoselective cyclization using Brønsted or Lewis acids like TfOH or TIPSOTf to yield more complex bridged systems. nih.gov

Another general approach to synthesizing N-benzyl piperidin-4-one derivatives involves the condensation of the piperidin-4-one core with various reagents such as hydroxylamine (B1172632) hydrochloride, hydrazine (B178648) hydrochloride, phenyl hydrazine, semicarbazide (B1199961), and thiosemicarbazide (B42300) to create a range of functionalized derivatives. researchgate.net The synthesis of the precursor, 1-benzyl-4-piperidone hydrochloride, can be achieved through a multi-step process starting with a Michael addition reaction of benzylamine and methyl acrylate, followed by a Dieckman condensation, decarboxylation, and finally crystallization.

A convenient method for preparing 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst. researchgate.net While this yields a related piperidine structure, the principles of multi-step synthesis for introducing substituents are clearly demonstrated.

Table 1: Examples of Multi-step Synthetic Reactions for Piperidone Derivatives

Starting MaterialsReagents and ConditionsProduct TypeReference
1-Benzylpiperidones, Benzhydryl bromides/benzhydrolsTrifluoromethanesulfonate3-Benzhydryl-4-piperidone derivatives nih.gov
Piperidones, Benzyl alcoholsEthyl o-phenylenephosphate3-Benzhydryl-4-piperidone derivatives nih.gov
2-PyridonesBenzhydryllithium and/or benzhydrylmagnesiate reagents; TfOH or TIPSOTf for cyclizationC4-Benzhydryl-functionalized 3,4-dihydropyridin-2-ones and bridged δ-lactams nih.gov
N-benzyl piperidin-4-oneHydroxylamine hydrochloride, hydrazine hydrochloride, etc.Functionalized N-benzyl piperidin-4-one derivatives researchgate.net
Benzylamine, Methyl acrylate1. Michael addition 2. Diekman condensation (Sodium in toluene) 3. Decarboxylation (conc. HCl) 4. Crystallization1-Benzyl-4-piperidone hydrochloride
Pyridine-3-carboxaldehyde, Phenylmagnesium bromidePalladium catalyst3-(Substituted benzyl)piperidines researchgate.net

Exploration of Green Chemistry Principles in this compound Synthesis.

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of growing interest, aiming to reduce the environmental impact of chemical processes. While specific studies exclusively detailing a "green" synthesis of the title compound are not prevalent, general principles can be applied to its known synthetic routes. An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which presents significant advantages over classical methods like the Dieckman condensation. figshare.com

Key areas for the application of green chemistry principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves minimizing the use of protecting groups and optimizing reactions to reduce byproduct formation.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives. For instance, exploring water or ethanol (B145695) as reaction media, as seen in some Mannich condensation reactions for piperidone synthesis, can significantly improve the environmental profile of the synthesis. chemrevlett.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones. The use of palladium catalysts in the synthesis of related benzylpiperidines is an example of this principle. researchgate.net Catalysts are used in small amounts and can be recycled, reducing waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Waste Reduction: Developing synthetic pathways that minimize the generation of waste products. This can be achieved through one-pot reactions where multiple steps are carried out in the same reactor, reducing the need for intermediate purification steps and solvent usage. researchgate.net

For example, the synthesis of 1-benzyl-4-piperidone hydrochloride involves several steps that could be optimized according to green chemistry principles, such as replacing toluene with a greener solvent in the Dieckman condensation step and optimizing the decarboxylation to reduce the use of concentrated acid.

Combinatorial Synthesis and Chemical Library Generation from the 3-Benzhydryl-4-piperidone Skeleton.nih.govnih.gov

The 3-benzhydryl-4-piperidone skeleton is a valuable scaffold for the generation of chemical libraries due to its chemical accessibility and the ability to introduce diversity at multiple points. nih.gov Combinatorial chemistry involves the systematic and repetitive covalent linkage of various "building blocks" to generate a large array of structurally diverse compounds, known as a chemical library. nih.gov These libraries can then be screened for biological activity to identify lead compounds in drug discovery. nih.govroutledge.com

The 3-benzhydryl-4-piperidone core offers several points for diversification:

The Piperidone Nitrogen: The benzyl group on the nitrogen can be replaced with a variety of other substituents through N-alkylation or N-arylation reactions.

The Benzhydryl Moiety: The two phenyl rings of the benzhydryl group can be substituted with various functional groups to explore structure-activity relationships.

The Piperidone Ring: The carbonyl group at the 4-position can be converted to other functional groups, such as alcohols or amines, or used as a handle for further reactions. The carbon atoms of the piperidone ring can also be functionalized.

The generation of a combinatorial library from the 3-benzhydryl-4-piperidone skeleton would typically involve a split-pool synthesis strategy on a solid support or parallel synthesis in solution. nih.gov In a hypothetical parallel synthesis, the core skeleton could be reacted with a diverse set of aldehydes to modify the benzyl group, followed by reaction with a library of substituted benzhydryl bromides.

Table 2: Potential Diversification Points for a 3-Benzhydryl-4-piperidone Library

Position of DiversificationType of "Building Block"Potential Functional Groups
R1 (on Piperidone Nitrogen)Alkyl/Aryl Halides, Aldehydes (for reductive amination)Methyl, Ethyl, Substituted Benzyls, Heterocyclic groups
R2, R3 (on Benzhydryl Phenyl Rings)Substituted Benzhydrols/Benzhydryl bromidesHalogens, Alkoxy, Nitro, Cyano groups
Position 4 (Carbonyl Group)Reducing agents, Grignard reagents, Wittig reagentsHydroxyl, Alkyl, Alkene groups

This combinatorial approach allows for the rapid generation of thousands of distinct compounds from a common scaffold, significantly accelerating the discovery of new molecules with desired biological properties. nih.govroutledge.com

Chemical Transformations and Derivative Synthesis of 3 Benzhydryl 1 Benzylpiperidin 4 One

Reactions at the Ketone Functionality (C-4) of the Piperidin-4-one Ring

The carbonyl group at the C-4 position is a key site for numerous chemical reactions, serving as a gateway to a wide range of functionalized piperidine (B6355638) derivatives. guidechem.com

The ketone at the C-4 position can be readily reduced to a hydroxyl group, yielding the corresponding alcohol, 3-benzhydryl-1-benzylpiperidin-4-ol. This transformation is typically achieved using metal hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones. umass.eduumn.edulibretexts.org The reaction is generally carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). umass.edu

Table 1: Reagents for Ketone Reduction

Reagent Solvent Product
Sodium Borohydride (NaBH₄) Methanol/Ethanol 3-Benzhydryl-1-benzylpiperidin-4-ol
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether/THF 3-Benzhydryl-1-benzylpiperidin-4-ol

This table is generated based on common chemical knowledge and supported by the provided search results.

Reductive amination is another powerful method to functionalize the C-4 position, converting the ketone into a primary, secondary, or tertiary amine. harvard.edupearson.com This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by in-situ reduction. chim.it Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃), which are mild enough to selectively reduce the iminium ion intermediate without affecting the initial ketone. harvard.educommonorganicchemistry.com This reaction allows for the introduction of a wide variety of substituents at the C-4 position, depending on the amine used. researchgate.net

The carbonyl group of 3-benzhydryl-1-benzylpiperidin-4-one readily undergoes condensation reactions with nucleophiles containing a primary amino group. These reactions are valuable for creating derivatives with altered biological activities and for the characterization of the parent ketone. researchgate.net

Oxime Formation: Reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding this compound oxime. researchgate.netnih.gov Oximes are versatile intermediates in organic synthesis and can exist as E/Z isomers. nih.gov

Semicarbazone Formation: Condensation with semicarbazide (B1199961) hydrochloride results in the formation of this compound semicarbazone. researchgate.net Similarly, reaction with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. These derivatives have been investigated for their antimicrobial properties in related N-benzyl piperidone systems. researchgate.net

Table 2: Condensation Reactions at C-4

Reagent Product
Hydroxylamine Hydrochloride This compound oxime
Semicarbazide Hydrochloride This compound semicarbazone
Thiosemicarbazide Hydrochloride This compound thiosemicarbazone
Phenylhydrazine This compound phenylhydrazone

This table is compiled from information on analogous N-benzyl piperidin-4-one derivatives. researchgate.net

Modifications and Derivatization of the N-Benzyl Moiety

Catalytic transfer hydrogenation is an effective method for N-debenzylation. This can be achieved using a palladium catalyst (e.g., Pd/C) with a hydrogen donor such as ammonium (B1175870) formate. Another approach involves reaction with 1-chloroethyl chloroformate followed by methanolysis to yield the debenzylated piperidine. acs.org The resulting secondary amine can then be reacted with various electrophiles to introduce different N-substituents, such as alkyl, acyl, or sulfonyl groups.

Chemical Modifications of the Benzhydryl Group

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is generally stable and less reactive compared to other functional groups in the molecule. ontosight.ai Its stability is due to the delocalization of electrons across the two aromatic rings. ontosight.ai Consequently, chemical modifications targeting the benzhydryl group directly while it is attached to the piperidine scaffold are not commonly reported and would likely require harsh reaction conditions that could affect other parts of the molecule. The primary role of the benzhydryl moiety in this context is often as a bulky, lipophilic substituent that influences the molecule's interaction with biological targets. chemicalbull.comresearchgate.net

Incorporation of Novel Scaffolds and Heterocyclic Systems via this compound

The this compound framework is an excellent starting material for the synthesis of more complex heterocyclic systems, including spiro and fused ring structures. The reactivity of the C-4 ketone is central to these transformations.

Spiro-Heterocycles: Three-component reactions involving the piperidone, an amine, and a suitable third component can lead to the formation of spiro-heterocycles. beilstein-journals.org For instance, the reaction of a piperidin-4-one with isatin (B1672199) and an arylamine can produce novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Another common approach is the reaction with reagents like KCN and an amine (Strecker synthesis) to form an aminonitrile, which is a precursor to spiro-hydantoins and other related structures. nih.gov The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been achieved by reacting a lithiated benzhydryl ether with a 1-substituted-4-piperidone, followed by acid-catalyzed cyclization, highlighting the utility of the piperidone core in constructing spirocyclic systems. nih.gov

Fused Heterocyclic Systems: The ketone at C-4 and the adjacent methylene (B1212753) group at C-3 can participate in condensation reactions with bifunctional reagents to form fused heterocyclic rings. For example, reaction with hydrazines can lead to the formation of pyrazolo-fused piperidines. Similarly, other binucleophiles can be employed to construct a variety of fused systems, expanding the chemical diversity of derivatives obtainable from the parent piperidone.

Comprehensive Reactivity Studies of this compound Derivatives

The chemical accessibility and the potential for creating diverse derivatives from the 3-benzhydryl-4-piperidone skeleton make it a valuable scaffold for the synthesis of chemical libraries. nih.gov Extensive reactivity studies on this and related piperidone cores have been conducted to explore structure-activity relationships (SAR) for various biological targets. For example, a series of novel 3-benzhydryl-4-piperidone derivatives were synthesized and identified as potent tachykinin neurokinin-1 (NK(1)) receptor antagonists. nih.gov The synthesis of these libraries involves a range of reactions, including coupling reactions to introduce the benzhydryl group and various modifications at the C-4 and N-1 positions. nih.govnih.gov The Shapiro reaction has also been applied to N-benzyl-4-piperidone to create alkenylsilane reagents for subsequent palladium-catalyzed cross-coupling reactions, demonstrating a sophisticated approach to generating 4-arylpiperidine derivatives. acs.org These studies underscore the broad reactivity of the piperidone scaffold and its utility in medicinal chemistry for generating novel compounds with potential therapeutic applications.

Structure Activity Relationship Sar Studies of 3 Benzhydryl 1 Benzylpiperidin 4 One Derivatives

Conformational Analysis and the Impact of Stereochemistry on Biological Activity

The spatial arrangement of the atoms within 3-Benzhydryl-1-benzylpiperidin-4-one derivatives is a crucial determinant of their biological function. The piperidine (B6355638) ring can adopt various conformations, such as chair, boat, and twist-boat forms. However, studies on analogous N-substituted piperidin-4-ones suggest that non-chair conformations may be preferred to minimize the steric strain between substituents. The conformation of the piperidine ring dictates the orientation of the bulky benzhydryl and N-benzyl groups, which is critical for proper alignment and interaction with the target receptor.

Stereochemistry plays a pivotal role in the biological activity of this compound class. The introduction of chiral centers, for instance, at the 3-position of the piperidine ring or on any of its substituents, can lead to stereoisomers with markedly different pharmacological profiles. Research on structurally related piperidines has demonstrated that different enantiomers can exhibit significant variations in potency. For example, in a series of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the (-)-trans isomer was found to be approximately nine times more potent in vitro than the (+)-trans isomer, while the cis isomers were essentially inactive. nih.gov This enantioselectivity highlights that the target receptor can discriminate between stereoisomers, likely binding one with much higher affinity than the others. nih.gov The absolute configuration of the molecule, often determined by methods like single-crystal X-ray analysis, is therefore essential for understanding and optimizing biological activity. nih.gov This principle underscores that a specific three-dimensional structure is often required for effective interaction with a biological target. mdpi.com

Systematic Analysis of Substituent Variations on Pharmacological Profiles

The pharmacological profile of this compound derivatives can be systematically tuned by modifying different parts of the molecule. These modifications influence properties such as receptor affinity, selectivity, and metabolic stability.

Influence of Substitutions on the Piperidine Ring

The piperidine ring serves as a central scaffold for orienting the key pharmacophoric groups. Its structural integrity is often considered crucial for activity. In related classes of compounds, the replacement of the piperidine ring with other heterocyclic systems, such as piperazine (B1678402), has been shown to significantly alter receptor affinity and selectivity. nih.govnih.gov For instance, in a series of dual histamine (B1213489) H3/sigma-1 receptor ligands, replacing a piperidine with a piperazine ring drastically shifted the affinity towards the sigma-1 receptor. nih.gov This suggests that the specific geometry and basicity of the piperidine nitrogen are important for receptor interaction. While the core piperidine structure is often maintained, substitutions at other positions on the ring can modulate activity, although detailed SAR for the this compound skeleton itself is not extensively documented in the provided context. The broad utility of the piperidine scaffold in medicinal chemistry stems from its ability to be readily modified to explore chemical space and optimize pharmacological properties. clinmedkaz.org

Effects of Modifications on the Benzhydryl Moiety

The benzhydryl group (a diphenylmethyl group) at the 3-position is a key feature of this molecular scaffold and is recognized as a privileged substructure for targeting G-protein coupled receptors. nih.gov This moiety is thought to interact with an accessory binding site on the receptor. wikipedia.org The two phenyl rings provide significant hydrophobic interactions, and their relative orientation can be critical for binding.

Impact of Alterations to the N-Benzyl Group

The N-benzyl group plays a significant role in receptor binding and also influences the metabolic stability of the compounds. Structure-activity relationship studies on related piperidone antagonists have shown that the N-benzyl group is a site of metabolic oxidation. nih.gov To improve metabolic stability, this group has been replaced by other substituents. For instance, substituting the N-benzyl group with an N-cyclopropylmethyl group resulted in a compound with a better balance of good potency and high metabolic stability. nih.gov

Furthermore, studies on other 4,4-disubstituted piperidine NK1 antagonists have demonstrated that a wide variety of substituents on the piperidine nitrogen are tolerated. nih.gov This flexibility allows for the introduction of different groups to fine-tune the pharmacological profile.

Compound IDN-SubstituentTargetActivity (IC50)
38 AcylhNK15.3 nM
39 SulfonylhNK15.7 nM

This table presents data for N-substituent modifications on a related 4,4-disubstituted piperidine scaffold, illustrating the tolerance for various groups at this position. Data sourced from nih.gov.

Role of Linker Chemistry in Modulating Structure-Activity Relationships

While the core structure of this compound does not inherently contain a linker, derivatives can be designed that incorporate linkers between the piperidine scaffold and other functional groups. The nature of such a linker—its length, flexibility, and chemical composition—can significantly modulate SAR. In related compound series, extending the length of an alkyl chain linker has been shown to decrease affinity for the H3 receptor. nih.gov In other cases, different amino acid linkers have been used to connect a benzhydrylpiperazine moiety to another pharmacophore, with the linkers themselves not appearing to have a direct impact on the activity, but rather serving to optimally position the key interacting fragments. nih.gov This highlights the role of a linker as a tool for adjusting the spatial relationship between pharmacophoric elements to achieve optimal interaction with the biological target.

Identification and Elucidation of Key Pharmacophoric Features

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For piperidine-based NK1 receptor antagonists, a well-defined pharmacophore has been proposed. wikipedia.org

The key features include:

A Basic Nitrogen Atom: The piperidine nitrogen is believed to act as a key interaction point, often forming an ion-pair with an acidic residue in the receptor. wikipedia.org

A Benzhydryl Group: This bulky, hydrophobic group interacts with what is described as an accessory binding site on the receptor. wikipedia.org The two aromatic rings are critical for this interaction.

An N-Benzyl Side Chain: This group interacts with another specific site on the receptor. Modifications here, such as the introduction of a 2-methoxybenzyl group or a 3,5-bis(trifluoromethyl)benzyl group, have been shown to be critical for high affinity in various antagonist series. wikipedia.orgacs.org

Computational studies and conformational analysis of potent NK1 antagonists suggest that the relative positioning of the aromatic rings is a critical feature. A specific spatial arrangement, often involving a face-to-face π–π interaction, is thought to stabilize the bioactive conformation necessary for high-affinity binding. wikipedia.orgnih.gov The distances between the centroids of these aromatic rings are a key parameter in pharmacophore models, with optimal distances proposed to be in the range of 4.2 to 5.5 Å for efficient interaction with the NK1 receptor. nih.gov

Lack of Verifiable Research Precludes Article Generation on this compound

An in-depth investigation to generate a detailed scientific article on the structure-activity relationship (SAR) of this compound derivatives has revealed a critical issue: the primary and most relevant scientific publication on this topic has been retracted. This retraction fundamentally compromises the availability of scientifically validated data necessary to fulfill the user's request for a thorough and accurate article.

The key research paper, initially identified as "3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis," was found to be the most pertinent source of information. This paper directly addressed the synthesis and biological activity of the 3-benzhydryl-4-piperidone scaffold, which is the core structure of the requested compound, this compound. The study identified these derivatives as potent tachykinin neurokinin-1 (NK(1)) receptor antagonists, providing a basis for discussing targeted design strategies for enhanced efficacy and selectivity.

However, subsequent verification has confirmed that this article, published in Bioorganic & Medicinal Chemistry in 2011, was later retracted. The retraction notice indicates that the "novel" compounds described in the paper had, in fact, been previously synthesized, rendering the claims of novelty and the basis of the publication invalid.

Given the strict requirement for scientifically accurate and verifiable information, and the user's instruction to focus solely on the chemical compound “this compound”, the retraction of this key paper makes it impossible to proceed with generating the requested article. The use of data from a retracted publication would be unethical and would not meet the standards of a professional and authoritative scientific article.

Exhaustive searches for alternative, non-retracted primary research literature detailing the structure-activity relationships of this compound and its specific derivatives have not yielded any suitable results. While a vast body of literature exists on other piperidine-containing compounds, the user's explicit instruction to exclude information outside the direct scope of the specified compound prevents the use of these tangential sources.

Therefore, due to the absence of reliable and scientifically valid data in the public domain, the generation of the requested article focusing on the "" cannot be completed. Providing an article under these circumstances would risk disseminating information that is not supported by the current scientific consensus and is based on a discredited source.

Preclinical Pharmacological Investigations and Biological Target Modulation

Evaluation of Receptor Antagonism and Agonism in In Vitro and Cellular Models.

Neurokinin-1 (NK1) Receptor Antagonism.

A series of novel 3-benzhydryl-4-piperidone derivatives have been identified as potent antagonists of the tachykinin neurokinin-1 (NK1) receptor. nih.gov The NK1 receptor, a G-protein coupled receptor, is the primary receptor for Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis. nih.gov Antagonism of the NK1 receptor is a therapeutic strategy for conditions such as chemotherapy-induced nausea and vomiting. mdpi.com

The 3-benzhydryl-4-piperidone scaffold has demonstrated significant affinity for the NK1 receptor. Structure-activity relationship (SAR) studies on related 4,4-disubstituted piperidine (B6355638) series have indicated that for high NK1 affinity, a 3,5-disubstituted and highly lipophilic benzyl (B1604629) ether side chain is crucial, with the 3,5-bis(trifluoromethyl)benzyl ether derivative showing an IC50 value of 0.95 nM for the human NK1 receptor. ebi.ac.uk

Compound DerivativeReceptorActivity (IC50)
3,5-bis(trifluoromethyl)benzyl ether 4,4-disubstituted piperidineHuman NK10.95 nM

Interactions with G-Protein Coupled Receptors (GPCRs).

The 3-benzhydryl-4-piperidone skeleton contains a 1,1-diphenylmethane moiety, which is recognized as a privileged substructure for targeting G-protein coupled receptors (GPCRs). nih.gov GPCRs constitute a large family of transmembrane receptors that are involved in a vast array of physiological processes and are major targets for pharmaceuticals. nih.gov The binding of a ligand to a GPCR initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways via G proteins. nih.gov

The structural characteristics of 3-Benzhydryl-1-benzylpiperidin-4-one suggest its potential to interact with various GPCRs beyond the NK1 receptor. However, specific screening data across a broad panel of GPCRs for this particular compound is not extensively detailed in the available literature. The inherent affinity of its core structure for GPCRs makes it a candidate for further investigation to determine its selectivity profile. nih.gov

Modulation of the Cholinergic System: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition.

While direct studies on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound are not prominently available, research on structurally related 1-benzylpiperidine (B1218667) derivatives has shown significant activity. Cholinesterase inhibitors are a key class of drugs for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com

For instance, certain 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety have demonstrated submicromolar inhibitory concentrations (IC50) for both AChE and BChE. nih.gov Specifically, compound 15b from one study showed an IC50 of 0.39 µM for AChE, while compound 15j had an IC50 of 0.16 µM for BChE. nih.gov Another study on 1-benzylpiperidine derivatives found that compound 19 was the most potent AChE inhibitor in its series with an IC50 of 5.10 µM. nih.gov These findings suggest that the 1-benzylpiperidine scaffold is a viable pharmacophore for cholinesterase inhibition.

Compound SeriesCompoundEnzymeInhibitory Concentration (IC50)
1,3-dimethylbenzimidazolinone-benzylpiperidines15beeAChE0.39 ± 0.11 µM
15jeqBChE0.16 ± 0.04 µM
1-Benzylpiperidine derivatives19AChE5.10 ± 0.24 µM

Sigma (σ) Receptor Ligand Activity.

There is a lack of specific data on the sigma (σ) receptor ligand activity of this compound. However, the N-benzylpiperidine moiety is a common structural feature in many known sigma receptor ligands. researchgate.netresearchgate.net Sigma receptors, which are not GPCRs, are intracellular chaperone proteins that have been implicated in a variety of cellular functions and are targets for the treatment of neurological disorders and pain. nih.gov

For example, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been shown to have a high affinity for both sigma-1 and sigma-2 receptors, with Ki values of 4.6 nM and 56 nM, respectively, in MCF-7 breast tumor cells. researchgate.net Furthermore, a series of benzylpiperazine derivatives, which share structural similarities with benzylpiperidines, have been developed as high-affinity σ1 receptor ligands. nih.gov One such compound, 15 , displayed a Ki of 1.6 nM for the σ1 receptor. nih.gov

CompoundReceptorBinding Affinity (Ki)
N-(N-benzylpiperidin-4-yl)-4-iodobenzamideSigma-14.6 nM
Sigma-256 nM
Benzylpiperazine derivative 15Sigma-11.6 nM

Muscarinic Receptor Antagonism (e.g., M4).

Direct evidence for the muscarinic receptor antagonism of this compound, particularly at the M4 subtype, is limited. Muscarinic receptors are GPCRs that mediate the effects of acetylcholine in the central and peripheral nervous systems. wikipedia.org Antagonists of these receptors have therapeutic applications in various conditions, including overactive bladder and certain movement disorders. drugbank.com

Structurally related compounds, such as 1-benzyl-4-piperidyl benzhydrylcarbamate derivatives, have been evaluated for their binding affinity to muscarinic receptors. nih.gov These compounds demonstrated higher affinities for M1 and M3 receptors and good selectivity for M3 over the M2 receptor. nih.gov The study highlights that the urethane (B1682113) bond in these analogs serves to lock the molecular conformation, facilitating binding to M1 and M3 muscarinic receptors. nih.gov While these findings are for carbamate (B1207046) derivatives and not the specific ketone of the subject compound, they point to the potential for the shared benzhydryl and benzylpiperidine moieties to interact with muscarinic receptors.

In Vitro Enzyme Inhibition Studies.

Beyond receptor antagonism, derivatives of the core structure of this compound have been investigated for their inhibitory effects on other enzymes. For example, in the context of Alzheimer's disease research, various benzylpiperidine derivatives have been synthesized and tested for their ability to inhibit enzymes like monoamine oxidase (MAO) in addition to cholinesterases.

Furthermore, the broader class of piperidin-4-one derivatives has been explored for various biological activities. For instance, some new N-benzyl piperidin-4-one derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities, showing potent effects against organisms like Aspergillus niger and Escherichia coli. researchgate.net Additionally, 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions have been designed and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, with some compounds showing IC50 values in the micromolar range. semanticscholar.orgrsc.org These studies underscore the versatility of the piperidin-4-one scaffold in interacting with a range of enzymatic targets.

Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

The dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is a promising strategy for developing anti-inflammatory agents with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Research into compounds structurally related to this compound, specifically benzhydrylpiperazine derivatives, has shown potential in this area. nih.govrsc.org

One study focused on a series of novel molecular hybrids connecting benzhydrylpiperazine with substituted phenyl oxadiazoles. nih.gov Several of these compounds demonstrated significant dual inhibitory activity against both COX-2 and 5-LOX. For instance, a derivative with a 4-chloro substitution on the terminal phenyl ring exhibited potent inhibition of both enzymes, with IC50 values outperforming standard drugs like celecoxib (B62257) for COX-2 and zileuton (B1683628) for 5-LOX. rsc.org The most active derivatives from this series also showed a significant anti-inflammatory response in preclinical models. rsc.org

These findings suggest that the benzhydryl moiety, a key feature of this compound, is a valuable component in the design of dual COX-2/5-LOX inhibitors. The piperidine core, while different from the piperazine (B1678402) in the studied examples, is another common scaffold in medicinal chemistry, indicating that derivatives of this compound could also warrant investigation for similar activities.

Table 1: COX-2 and 5-LOX Inhibitory Activity of Benzhydrylpiperazine Derivatives

Compound Modification COX-2 IC50 (µM) 5-LOX IC50 (µM)
Derivative 1 4-Cl substitution 0.25 ± 0.03 7.87 ± 0.33
Celecoxib (Standard) - 0.36 ± 0.023 -
Zileuton (Standard) - - 14.29 ± 0.173

Beta-Secretase-1 (BACE-1) Inhibition

Beta-secretase-1 (BACE-1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govdomainex.co.uk Consequently, the inhibition of BACE-1 is a major therapeutic target for the treatment of this neurodegenerative disorder. nih.gov

While direct studies on this compound are not prevalent, research on structurally similar compounds has been conducted. For example, a series of N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides were synthesized and evaluated for their BACE-1 inhibitory activity. nih.gov The compounds in this series, which also feature the benzhydrylpiperazine scaffold, displayed IC50 values in the low micromolar range, indicating a potential for this chemical class to act as BACE-1 inhibitors. nih.gov Docking studies suggested that the stereochemistry around the hydroxyl group in the linker did not significantly affect the inhibitory activity. nih.gov

The presence of the benzhydryl group in these active compounds suggests that this lipophilic moiety may play a role in binding to the active site of BACE-1. Further investigation into piperidin-4-one derivatives containing a benzhydryl group, such as this compound, could be a worthwhile endeavor in the search for novel BACE-1 inhibitors.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) enzymes are crucial in the metabolism of neurotransmitters, and their inhibition can be a therapeutic strategy for neurological disorders like Parkinson's disease. researchgate.netmdpi.com Research into the MAO inhibitory potential of compounds related to this compound has been explored.

Specifically, studies on pyridazinobenzylpiperidine derivatives have shown that these compounds can be selective MAO-B inhibitors. researchgate.netmdpi.com One study synthesized a series of 24 such derivatives and found that most exhibited higher inhibition of MAO-B than MAO-A. mdpi.com The most potent compound in this series had an IC50 value of 0.203 μM for MAO-B. mdpi.com Kinetic studies revealed a competitive and reversible type of inhibition for the lead compounds. researchgate.netmdpi.com

Furthermore, 4-benzylpiperidine, a structural component of the target compound, is known to act as a monoamine releasing agent and a weak monoamine oxidase inhibitor (MAOI), with IC50 values of 130 μM for MAO-A and 750 μM for MAO-B. wikipedia.org This suggests that the N-benzylpiperidine core of this compound may contribute to MAO inhibitory activity.

Table 2: MAO-B Inhibitory Activity of Pyridazinobenzylpiperidine Derivatives

Compound Modification MAO-B IC50 (µM) Selectivity Index (SI) for MAO-B
S5 3-Cl 0.203 19.04
S16 2-CN 0.979 -

Antiproliferative and Anticancer Research in Established Cell Lines

The piperidin-4-one scaffold is recognized for its presence in various compounds with a wide spectrum of biological activities, including antiproliferative effects against cancer cell lines. researchgate.net While specific data on this compound is limited, studies on related polysubstituted tetrahydropyridine (B1245486) and piperidin-4-one-3-carboxylate derivatives have demonstrated their potential as anticancer agents. researchgate.net

Research on other related structures, such as N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone, has also shown noteworthy cytotoxic activity against leukemia and colon cancer cell lines. mdpi.com Similarly, a series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were identified as a new class of antiproliferative agents that act as tubulin inhibitors. nih.gov Optimization of this series led to a compound with a potent antiproliferative activity of 120 nM. nih.gov These findings highlight the potential of the piperidine core in developing new chemotherapeutic agents.

In Vitro Antimicrobial and Antifungal Activity Evaluations

The piperidin-4-one nucleus is a common feature in compounds exhibiting antimicrobial and antifungal properties. biomedpharmajournal.org Several studies have explored the antimicrobial potential of derivatives of N-benzyl piperidin-4-one.

In one study, a series of N-benzyl piperidin-4-one derivatives were synthesized and tested for their in vitro antibacterial and antifungal activities. researchgate.net The results indicated that these compounds showed very potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Another study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives also reported significant antimicrobial activities against various plant pathogens, including bacteria and fungi. nih.govresearchgate.net Certain derivatives in this series showed potent activity comparable to standard drugs like chloramphenicol (B1208) and mancozeb. nih.gov

These studies underscore the therapeutic potential of the N-benzylpiperidine and benzhydryl moieties in the development of new antimicrobial and antifungal agents. The combination of these groups in this compound makes it a candidate for future antimicrobial screening.

Table 3: Antimicrobial Activity of N-Benzyl Piperidin-4-one Derivatives

Pathogen Activity
Aspergillus niger (fungus) Very potent
Escherichia coli (bacterium) Very potent

Investigation of Anti-inflammatory Potential in Preclinical Cellular Models

For instance, the compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride demonstrated significant anti-inflammatory effects in both acute and chronic inflammation models. nih.govresearchgate.net It was shown to decrease carrageenan-induced paw edema and inhibit the proliferative phase of inflammation in the cotton pellet granuloma test. nih.govresearchgate.net

The structural similarities, particularly the substituted piperidine ring, suggest that this compound and its derivatives could also exhibit anti-inflammatory properties. The benzhydryl group, present in some dual COX/LOX inhibitors with anti-inflammatory action, further supports this hypothesis. rsc.org

Elucidation of Molecular Mechanisms in Cellular Pathways, such as Aβ Aggregation and Oxidative Stress Modulation

The aggregation of amyloid-beta (Aβ) peptides and associated oxidative stress are key pathological features of Alzheimer's disease. nih.govnih.govmdpi.com The development of small molecules that can modulate these processes is a critical area of research. researchgate.net

While there is no direct evidence for the activity of this compound in these pathways, the structural components of the molecule are found in compounds that do have such effects. The benzhydryl group is a bulky, lipophilic moiety that could potentially interfere with the protein-protein interactions that lead to Aβ aggregation. The piperidine ring is a versatile scaffold that has been incorporated into various compounds targeting central nervous system disorders.

Prefibrillar and oligomeric forms of Aβ(1-42) have been shown to induce more significant oxidative stress compared to fibrillar forms, leading to neuronal cell death. nih.gov Compounds that can either prevent the formation of these toxic oligomers or mitigate the downstream oxidative stress would be of therapeutic value. Given the presence of aromatic and heterocyclic moieties in this compound, which are common in CNS-active compounds, it represents a scaffold that could be explored for its potential to modulate Aβ aggregation and oxidative stress.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of piperidin-4-one, docking studies have been crucial in understanding their interactions with various protein targets. For instance, studies on similar piperidine (B6355638) derivatives have successfully identified key binding residues and interaction modes within the active sites of receptors like the dopamine (B1211576) D2 receptor and sigma-1 receptor (S1R) nih.govmdpi.com. In these simulations, the protonatable nitrogen atom of the piperidine ring often establishes crucial contacts, for example with aspartate residues in the receptor mdpi.com. The benzhydryl and benzyl (B1604629) moieties of 3-Benzhydryl-1-benzylpiperidin-4-one are predicted to occupy hydrophobic pockets within the binding site, contributing significantly to the binding affinity through hydrophobic interactions nih.govresearchgate.net. These computational predictions are vital for rationalizing the compound's potential biological targets and for guiding the design of more potent analogs.

Target Protein Key Interacting Residues (Predicted) Primary Interaction Type
Dopamine D2 ReceptorAsp(3.32)Ionic Interaction
Sigma-1 ReceptorHydrophobic Pocket ResiduesHydrophobic Interactions
AcetylcholinesterasePhe288, Tyr334Pi-Pi Stacking, Hydrophobic

Molecular Dynamics Simulations to Characterize Ligand-Target Interactions and Conformational Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. For piperidine derivatives, MD simulations have been employed to assess the stability of the docked poses and to characterize the intricate network of interactions. Studies on related compounds have shown that the ligand-receptor complexes are stable over simulation times of up to 100 nanoseconds mdpi.com. These simulations reveal crucial information about the flexibility of the ligand and the receptor's active site, highlighting the dynamic nature of their interaction. For this compound, MD simulations would likely show that the bulky benzhydryl and benzyl groups explore various conformations within the hydrophobic pockets of a target protein, while the piperidin-4-one core maintains key interactions, ensuring stable binding nih.govnih.gov. The insights gained from MD simulations are invaluable for understanding the mechanistic details of ligand recognition and binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For series of piperidine and benzhydrylpiperazine derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been successfully developed nih.govresearchgate.nettandfonline.com. These models have demonstrated good predictive capabilities, indicating that steric, electrostatic, and hydrophobic fields are critical determinants of activity nih.govresearchgate.netnih.gov. For a compound like this compound, a QSAR model would likely highlight the importance of the volume and shape of the benzhydryl group and the electronic properties of the aromatic rings for its biological activity. Such models are powerful tools for predicting the activity of novel analogs and for guiding lead optimization efforts nih.gov.

Prediction of Biological Activity and ADMET Properties (Excluding Specific Toxicity/Safety)

In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process nih.gov. For piperidine derivatives, computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes nih.govresearchgate.net. For this compound, these predictive models can offer a preliminary assessment of its drug-like properties. For instance, its relatively high lipophilicity, conferred by the benzhydryl and benzyl groups, might suggest good absorption but also potential for metabolic liabilities. These in silico predictions help in prioritizing compounds for further experimental evaluation researchgate.net.

ADMET Property Predicted Outcome for this compound (Hypothetical)
Oral AbsorptionHigh
Blood-Brain Barrier PermeationLikely
Cytochrome P450 SubstrateProbable
P-glycoprotein SubstratePossible

Density Functional Theory (DFT) Studies and Electronic Structure Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For piperidin-4-one derivatives, DFT calculations have been used to optimize molecular geometries, calculate vibrational frequencies, and determine various electronic properties rawdatalibrary.nettandfonline.com. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's chemical reactivity and charge transfer capabilities nih.gov. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions nih.govnih.gov. For this compound, DFT studies would elucidate the distribution of electron density and help in understanding its reactivity and interaction with biological macromolecules at a fundamental electronic level nih.gov.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Benzhydryl 1 Benzylpiperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H NMR, ¹³C NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution.

¹H NMR: Proton NMR would be used to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). For 3-Benzhydryl-1-benzylpiperidin-4-one, this would involve assigning signals for the aromatic protons on the benzhydryl and benzyl (B1604629) groups, the methine proton of the benzhydryl group, the benzylic methylene (B1212753) protons, and the protons on the piperidinone ring. The coupling constants would help determine the relative stereochemistry of the substituents on the piperidinone ring.

¹³C NMR: Carbon-13 NMR spectroscopy would identify all unique carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, the methine and methylene carbons, and the aliphatic carbons of the piperidine (B6355638) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique would be crucial for determining the through-space proximity of protons, providing definitive evidence for the compound's stereochemistry, particularly the spatial relationship between the benzhydryl group and the adjacent protons on the piperidinone ring.

Despite a thorough search of scientific literature and chemical databases, specific ¹H NMR, ¹³C NMR, and NOESY experimental data for this compound are not publicly available.

Table 1: Expected ¹H NMR Data Summary (Hypothetical) This table is a hypothetical representation of expected data, as no experimental data was found.

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic Protons 7.0 - 7.5 Multiplet
Benzhydryl CH 4.0 - 4.5 Doublet or Doublet of Doublets
Benzyl CH₂ 3.5 - 4.0 Singlet or AB quartet
Piperidinone CH₂ 2.0 - 3.5 Multiplets

Table 2: Expected ¹³C NMR Data Summary (Hypothetical) This table is a hypothetical representation of expected data, as no experimental data was found.

Carbon Type Expected Chemical Shift (ppm)
Carbonyl (C=O) 200 - 210
Aromatic Carbons 120 - 145
Benzhydryl CH 55 - 65
Benzyl CH₂ 50 - 60

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption band would be that of the ketone (C=O) stretching vibration. Other expected signals would include C-H stretching from the aromatic and aliphatic portions of the molecule and C=C stretching from the aromatic rings.

Specific experimental IR spectral data for this compound has not been reported in the available literature.

Table 3: Expected IR Absorption Bands This table is a hypothetical representation of expected data, as no experimental data was found.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone) 1710 - 1725 Strong
C-H (Aromatic) 3000 - 3100 Medium to Weak
C-H (Aliphatic) 2850 - 3000 Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound (molecular formula C₂₅H₂₅NO), HRMS would provide an exact mass measurement, typically with an accuracy of a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass.

A search of the scientific literature did not yield any published high-resolution mass spectrometry data for this specific compound.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would also unequivocally establish the stereochemistry and the conformation of the piperidinone ring (e.g., chair, boat, or twist-boat) in the crystalline form.

No crystallographic data or reports of X-ray diffraction studies for this compound are available in the public domain.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a standard procedure used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₂₅H₂₅NO). A close agreement between the experimental and theoretical values serves as a crucial verification of the compound's purity and empirical formula.

Theoretical Elemental Composition for C₂₅H₂₅NO:

Carbon (C): 84.47%

Hydrogen (H): 7.09%

Nitrogen (N): 3.94%

Published experimental elemental analysis data for this compound could not be located.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions

Academic research has identified 3-Benzhydryl-1-benzylpiperidin-4-one as a member of the piperidin-4-one class of compounds, which are recognized for a wide range of potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ijpsr.comontosight.ai A pivotal discovery was the identification of a series of 3-benzhydryl-4-piperidone derivatives as potent antagonists of the tachykinin neurokinin-1 (NK(1)) receptor. nih.gov This finding is particularly significant as the NK(1) receptor is a key target in neurogenic inflammation and various central nervous system disorders.

The key structural features of the molecule—the piperidin-4-one core, the N-benzyl group, and the C3-benzhydryl substituent—are crucial to its activity. The benzhydryl group (a 1,1-diphenylmethane moiety) is a known privileged substructure that is often found in ligands targeting G-protein coupled receptors (GPCRs), suggesting a broad applicability for this class of compounds in drug discovery. nih.gov

Potential for the Development of Novel Chemical Entities Based on the Piperidin-4-one Skeleton

The piperidin-4-one skeleton is a highly versatile and privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of biologically active molecules. ijpsr.comchemrevlett.com The demonstrated activity of 3-benzhydryl-4-piperidones as NK(1) receptor antagonists is a prime example of its potential. nih.gov Beyond this, research into related piperidine (B6355638) derivatives has revealed a wide spectrum of pharmacological activities, highlighting the scaffold's adaptability for creating novel chemical entities.

Key therapeutic areas where the piperidin-4-one skeleton has shown promise include:

Antimicrobial Agents: Derivatives of N-benzyl piperidin-4-one have been synthesized and have shown potent activity against various bacterial and fungal strains. biomedpharmajournal.orgresearchgate.net

Neuroscience: The core structure is present in ligands for various central nervous system targets. For instance, compounds derived from 1-benzyl-4-piperidone have been developed as dopamine (B1211576) D2 receptor ligands. mdpi.com Other piperidine derivatives act as σ₁ receptor ligands, which are promising for the treatment of neuropathic pain. nih.govnih.gov

Oncology: The piperidin-4-one framework has been incorporated into molecules designed as anticancer agents, including inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govacs.org

Analgesia: The piperidine ring is a core component of many opioid receptor ligands, and novel derivatives continue to be explored for pain management. nih.govtandfonline.com

This diversity of biological targets underscores the immense potential for developing new chemical entities by modifying the substituents on the piperidin-4-one ring. nih.govresearchgate.net

Future Avenues in Synthetic Methodology Development and Chemical Diversification

While efficient synthetic routes for 3-benzhydryl-4-piperidones have been established, future research will likely focus on developing more advanced and versatile synthetic methodologies. nih.gov There is a particular need for new methods that allow for the stereoselective synthesis of complex substitution patterns, which is often crucial for optimizing pharmacological activity. acs.orgacs.org

Future synthetic efforts could explore:

Novel Cyclization Strategies: Developing new ways to construct the piperidin-4-one ring to allow for greater diversity of substituents. dtic.mil

Asymmetric Synthesis: Creating methods to control the stereochemistry at position 3 and other chiral centers, which can lead to more potent and selective compounds.

Late-Stage Functionalization: Devising reactions to modify the core scaffold after it has been constructed, enabling the rapid generation of diverse compound libraries for screening.

Chemical diversification of the this compound structure could involve modifying the N-benzyl and C3-benzhydryl groups or introducing new functional groups to explore the structure-activity relationship (SAR) for different biological targets. The successful development of potent histone deacetylase (HDAC) inhibitors based on a 1-benzhydryl-piperazine scaffold demonstrates the utility of the benzhydryl group in other heterocyclic systems, suggesting that it is a valuable recognition element for biological targets. nih.gov

Emerging Applications in Targeted Chemical Biology Research (Non-Clinical)

Beyond their potential as therapeutic agents, compounds based on the this compound scaffold can serve as valuable tools for chemical biology research. Their ability to act as potent and selective ligands for specific receptors makes them ideal for use as chemical probes to investigate complex biological processes.

Potential non-clinical applications include:

Receptor Function and Signaling: As potent NK(1) antagonists, these compounds can be used to study the role of this receptor in cellular signaling pathways in vitro. nih.gov

Target Validation: Derivatives targeting other receptors, such as dopamine or sigma receptors, can help validate these proteins as potential drug targets for various diseases. mdpi.comnih.gov

Development of Research Tools: These molecules can be modified to create fluorescent probes or affinity labels, which can be used to visualize receptors in cells and tissues or to isolate and identify new binding partners.

Integration of Computational and Experimental Approaches for Accelerated Future Studies

The integration of computational chemistry with experimental synthesis and biological testing is a powerful strategy for accelerating drug discovery. Molecular modeling techniques are already being used to study piperidine-based ligands.

Future research should increasingly leverage:

Molecular Docking: To predict how different derivatives of this compound bind to their target receptors, helping to prioritize which compounds to synthesize. acs.orgtandfonline.com

Molecular Dynamics Simulations: To study the dynamic behavior of the ligand-receptor complex over time, providing deeper insights into the binding mechanism and stability. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: To build computational models that can predict the biological activity of new compounds based on their chemical structure.

By combining these computational approaches with traditional experimental work, researchers can more efficiently design and optimize new molecules based on the piperidin-4-one scaffold, leading to the faster discovery of novel chemical entities for a wide range of biological targets.

Q & A

What are the key considerations in synthesizing 3-Benzhydryl-1-benzylpiperidin-4-one to ensure high yield and purity?

Level: Basic
Methodological Answer:
Synthesis optimization requires careful selection of reaction conditions, solvents, and purification techniques. For example:

  • Solvent Choice: Use polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reaction rates while minimizing side reactions .
  • Catalysis: Employ bases such as triethylamine to facilitate deprotonation and stabilize intermediates .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol can isolate the compound with >95% purity. Monitor purity via HPLC or TLC .

How can researchers resolve discrepancies in reported toxicity data for piperidine derivatives like this compound?

Level: Advanced
Methodological Answer:
Conflicting toxicity data often arise from differences in experimental models or incomplete toxicological profiling. To address this:

  • In Vitro Assays: Conduct cytotoxicity screening (e.g., MTT assay on HepG2 cells) to establish baseline toxicity .
  • Comparative Analysis: Cross-reference SDS entries from multiple sources (e.g., Combi-Blocks vs. TCI America) to identify gaps in hazard classifications .
  • Metabolite Profiling: Use LC-MS to identify toxic metabolites that may explain variability in acute toxicity reports .

What spectroscopic methods are recommended for characterizing the structure of this compound?

Level: Basic
Methodological Answer:
A multi-technique approach ensures accurate structural confirmation:

  • NMR Spectroscopy: 1H and 13C NMR can confirm the benzhydryl and benzyl substituents, with DEPT-135 identifying quaternary carbons .
  • X-ray Crystallography: Resolve stereochemistry and piperidine ring conformation using single-crystal diffraction (e.g., ORTEP-3 software for structure visualization) .
  • FT-IR: Validate carbonyl (C=O) and aromatic C-H stretches to distinguish from analogs like 1-benzyl-4-piperidone .

How does the stereochemistry of this compound influence its biological activity, and what methods validate its configuration?

Level: Advanced
Methodological Answer:
Stereochemistry impacts receptor binding affinity and metabolic stability. Key validation methods include:

  • Chiral HPLC: Separate enantiomers using a Chiralpak® column with a hexane/isopropanol mobile phase to confirm optical purity .
  • Circular Dichroism (CD): Compare experimental CD spectra with computational predictions to assign absolute configuration .
  • Crystallographic Data: Use Cremer-Pople parameters to quantify ring puckering and correlate with bioactivity trends .

What computational approaches predict the binding affinity of this compound with target receptors?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with CNS targets (e.g., σ receptors) based on piperidine scaffold flexibility .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess ligand-receptor complex stability under physiological conditions .
  • QSAR Modeling: Train models on fluorinated piperidine analogs to predict ADMET properties and optimize substituent placement .

What strategies optimize the solubility and stability of this compound in various solvents?

Level: Basic
Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy .
  • Salt Formation: React with hydrochloric acid to form a hydrochloride salt, improving aqueous solubility for biological assays .
  • Stability Studies: Monitor degradation under UV light and elevated temperatures (40°C) via HPLC to identify optimal storage conditions .

How can ring puckering analysis enhance the understanding of this compound's conformational dynamics?

Level: Advanced
Methodological Answer:

  • Cremer-Pople Parameters: Calculate puckering amplitudes (θ) and phase angles (φ) from crystallographic data to classify piperidine ring conformations (e.g., chair vs. boat) .
  • DFT Calculations: Compare energy barriers for ring inversion using Gaussian09 to identify dominant conformers in solution .
  • Correlation with Bioactivity: Map conformational preferences to IC50 values in enzyme inhibition assays to rationalize structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.